molecular formula C12H12N6O2 B5106636 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

7-(4-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B5106636
M. Wt: 272.26 g/mol
InChI Key: HTSFSWMTQBUBTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide, also known as TAK-915, is a novel small molecule drug that has been developed for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. TAK-915 is a potent and selective inhibitor of the phosphodiesterase 2A (PDE2A) enzyme, which plays a key role in regulating the levels of cyclic nucleotides in the brain.

Mechanism of Action

7-(4-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide works by inhibiting the activity of PDE2A, an enzyme that breaks down cyclic nucleotides such as cAMP and cGMP. By inhibiting PDE2A, this compound increases the levels of these cyclic nucleotides in the brain, which in turn activates signaling pathways that are involved in learning and memory. Furthermore, this compound has been shown to enhance the release of neurotransmitters such as acetylcholine and glutamate, which are important for cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects that are relevant to its therapeutic potential. For example, this compound increases the levels of cAMP and cGMP in the brain, which activate downstream signaling pathways that are involved in synaptic plasticity and memory formation. This compound also enhances the release of neurotransmitters such as acetylcholine and glutamate, which are important for cognitive function. In addition, this compound has been found to have a favorable safety profile and does not cause significant side effects at therapeutic doses.

Advantages and Limitations for Lab Experiments

One advantage of 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is that it is a highly selective inhibitor of PDE2A, which reduces the risk of off-target effects. Furthermore, this compound has been found to have a favorable safety profile and does not cause significant side effects at therapeutic doses. However, one limitation of this compound is that it has not yet been tested in clinical trials, so its efficacy and safety in humans are still unknown.

Future Directions

There are several future directions for research on 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide. One direction is to further elucidate the mechanism of action of this compound and its downstream signaling pathways. Another direction is to test the efficacy and safety of this compound in clinical trials, particularly in patients with cognitive disorders such as Alzheimer's disease and schizophrenia. Additionally, it would be interesting to investigate the potential of this compound as a cognitive enhancer in healthy individuals. Finally, the development of more potent and selective inhibitors of PDE2A could lead to the discovery of new treatments for cognitive disorders.

Synthesis Methods

The synthesis of 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide involves a multistep process that starts with the preparation of 5-methyl-4,7-dihydro-1H-tetrazolo[1,5-a]pyrimidine-6-carboxylic acid. This intermediate is then reacted with 4-hydroxybenzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the desired product, this compound. The overall yield of this synthesis is around 40%, and the purity of the final product can be improved by recrystallization.

Scientific Research Applications

7-(4-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide has been extensively studied in preclinical models of cognitive impairment, including rodent models of Alzheimer's disease and schizophrenia. In these studies, this compound has been shown to improve cognitive function and memory retention by increasing the levels of cyclic nucleotides in the brain. Furthermore, this compound has been found to have a favorable safety profile and does not cause significant side effects at therapeutic doses.

Properties

IUPAC Name

7-(4-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O2/c1-6-9(11(13)20)10(7-2-4-8(19)5-3-7)18-12(14-6)15-16-17-18/h2-5,10,19H,1H3,(H2,13,20)(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSFSWMTQBUBTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.